2-Cyclohexyl-1-(1,4-diazepan-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclohexyl-1-(1,4-diazepan-1-yl)ethanone is an organic compound that features a cyclohexyl group attached to an ethanone moiety, which is further connected to a 1,4-diazepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexyl-1-(1,4-diazepan-1-yl)ethanone typically involves the following steps:
Formation of the 1,4-diazepane ring: This can be achieved through the cyclization of appropriate diamines with suitable carbonyl compounds under acidic or basic conditions.
Attachment of the cyclohexyl group: This step often involves the alkylation of the diazepane ring with cyclohexyl halides or cyclohexyl alcohols in the presence of a base.
Formation of the ethanone moiety:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexyl-1-(1,4-diazepan-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The ethanone moiety can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The diazepane ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents include alkyl halides, acyl halides, and sulfonyl chlorides.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted diazepane derivatives.
Scientific Research Applications
2-Cyclohexyl-1-(1,4-diazepan-1-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and potential pharmacological properties.
Industry: Utilized in the development of new materials, including polymers and advanced composites.
Mechanism of Action
The mechanism of action of 2-Cyclohexyl-1-(1,4-diazepan-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-Cyclohexyl-1-(1,4-diazepan-1-yl)ethanol: Similar structure but with an alcohol group instead of an ethanone moiety.
2-Cyclohexyl-1-(1,4-diazepan-1-yl)propane: Similar structure but with a propane group instead of an ethanone moiety.
2-Cyclohexyl-1-(1,4-diazepan-1-yl)butane: Similar structure but with a butane group instead of an ethanone moiety.
Uniqueness
2-Cyclohexyl-1-(1,4-diazepan-1-yl)ethanone is unique due to its specific combination of a cyclohexyl group, an ethanone moiety, and a 1,4-diazepane ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H24N2O |
---|---|
Molecular Weight |
224.34 g/mol |
IUPAC Name |
2-cyclohexyl-1-(1,4-diazepan-1-yl)ethanone |
InChI |
InChI=1S/C13H24N2O/c16-13(11-12-5-2-1-3-6-12)15-9-4-7-14-8-10-15/h12,14H,1-11H2 |
InChI Key |
APWHCMBVDXQPMU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CC(=O)N2CCCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.